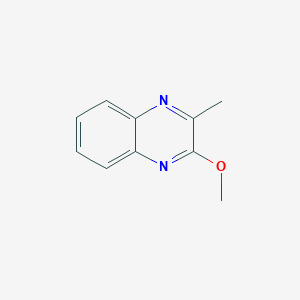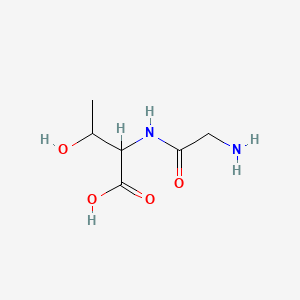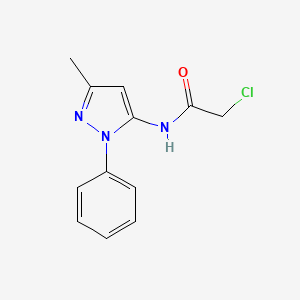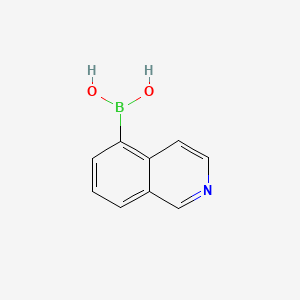![molecular formula C11H9NO3S B1330803 [2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 23551-34-0](/img/structure/B1330803.png)
[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid, also known as 4-hydroxy-2-thiazolylacetic acid (HTAA), is a small molecule organic compound belonging to the class of thiazole-containing compounds. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. HTAA has been widely studied for its unique biological activities, including its anti-inflammatory, anti-bacterial, and anti-tumor effects. In addition, HTAA has been used as a model compound to study the synthesis and biological activity of thiazole-containing compounds.
Applications De Recherche Scientifique
Photo-degradation Study
A study on the photo-degradation behavior of a pharmaceutical compound, structurally related to [2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid, was performed. It revealed the formation of a unique photo-degradation product, indicating that specific thiazole-containing compounds react with singlet oxygen via a [4+2] Diels-Alder cycloaddition upon photo-irradiation (Wu, Hong, & Vogt, 2007).
Fluorescence Properties for Metal Ion Detection
A compound similar to the targeted chemical was synthesized and found to have a strong fluorescent quenching effect on Co2+, suggesting potential use as a Co2+ fluorescent chemical sensor (Li Rui-j, 2013).
Electrophilic Aromatic Reactivity
Research on the electrophilic aromatic reactivities via pyrolysis of esters, including thiazole derivatives, highlights their high polarizability and specific reactivity influenced by substituents and hydrogen bonding (August, Davis, & Taylor, 1986).
Crystal Structure Analysis
A study on the crystal structure of a thiazole-containing compound related to the targeted chemical, demonstrated the relationship between molecular structure and hydrogen bonding patterns (Wu, Hu, Gu, & Tang, 2015).
Propriétés
IUPAC Name |
2-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c13-9-3-1-7(2-4-9)11-12-8(6-16-11)5-10(14)15/h1-4,6,13H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZPOPOXHFIWRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Dihydrofuro[2,3-b]quinoline](/img/structure/B1330725.png)








